
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- is a heterocyclic compound that belongs to the class of pyrrolinones. Pyrrolinones are five-membered lactams containing a nitrogen atom in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- can be synthesized through various methods. One common approach involves the reaction of methyl aroylpyruvate with a mixture of aromatic aldehyde and 2-aminoacetonitrile sulfate in glacial acetic acid in the presence of anhydrous sodium acetate . Another method includes the use of citric acid as a green catalyst in a green solvent under ultrasound irradiation .
Industrial Production Methods: Industrial production methods for 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- include sodium tetrahydroborate for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out in acidic or basic solutions, depending on the desired transformation .
Major Products Formed: The major products formed from the reactions of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- include various substituted pyrrolinones and pyrrolidinones. These products often exhibit enhanced biological activities and are of interest for further pharmaceutical development .
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antitumor agent and its ability to inhibit specific enzymes involved in disease pathways . In biology, it is used to investigate its effects on cellular processes and its potential as a therapeutic agent . Additionally, it has applications in organic synthesis as a building block for the creation of more complex molecules .
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in the inflammatory response . By inhibiting this enzyme, the compound can reduce inflammation and potentially provide therapeutic benefits in conditions such as cancer and inflammatory diseases.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- include other pyrrolinones and pyrrolidinones, such as 3-hydroxy-1,5-dihydro-pyrrol-2-one and 5,5’-oxydi(3-methyl-3-pyrrolin-2-one) . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3-methyl-, (R)- apart from other similar compounds is its specific substitution pattern and the presence of the hydroxy group at the 5-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
2-hydroxy-4-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,4,7H,1H3,(H,6,8) |
Clave InChI |
DORDKUBCRPNETF-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC1=O)O |
SMILES canónico |
CC1=CC(NC1=O)O |
Sinónimos |
5-hydroxy-3-methyl-3-pyrrolin-2-one jatropham |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1236421.png)
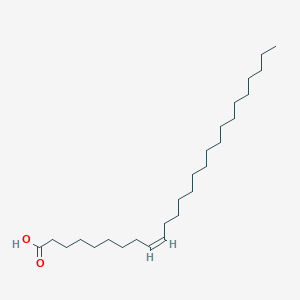

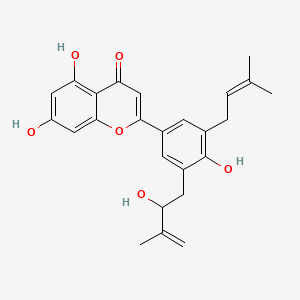
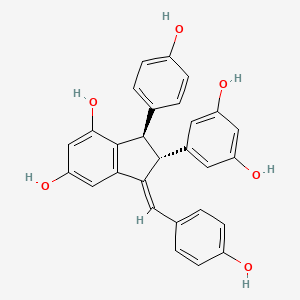
![1-Benzyl-4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride](/img/structure/B1236427.png)

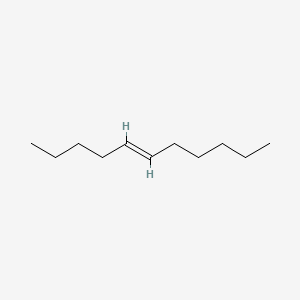
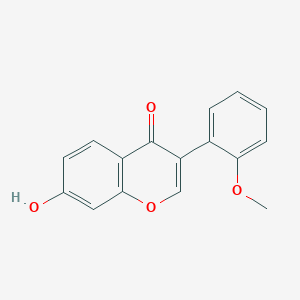
![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)



![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B1236443.png)
